molecular formula C18H18F2N2O2 B11170793 N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B11170793
M. Wt: 332.3 g/mol
InChI Key: MQNIJPKCLGNGST-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide is a synthetic organic compound characterized by the presence of difluorophenyl and pentanoylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-aminobenzoic acid with pentanoyl chloride under basic conditions to form 4-(pentanoylamino)benzoic acid.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction. 2,4-difluoroaniline is reacted with the previously formed 4-(pentanoylamino)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(butanoylamino)benzamide
  • N-(2,4-difluorophenyl)-4-(hexanoylamino)benzamide
  • N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide

Uniqueness

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide is unique due to its specific combination of difluorophenyl and pentanoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H18F2N2O2

Molecular Weight

332.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C18H18F2N2O2/c1-2-3-4-17(23)21-14-8-5-12(6-9-14)18(24)22-16-10-7-13(19)11-15(16)20/h5-11H,2-4H2,1H3,(H,21,23)(H,22,24)

InChI Key

MQNIJPKCLGNGST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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